![molecular formula C10H13F3O3 B1413591 1,1,1-Trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one CAS No. 1357476-62-0](/img/structure/B1413591.png)
1,1,1-Trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one
Overview
Description
1,1,1-Trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one, commonly referred to as TFHDM, is a synthetic compound that has been studied for its chemical, biochemical, and physiological properties. It is a trifluoromethylated hydroxy ketone and has been used in various scientific research applications due to its unique structure and properties.
Scientific Research Applications
Synthesis and Chemical Reactions
1,1,1-Trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one, a compound with significant chemical interest, has been studied for its synthesis and chemical behavior. It is produced through reactions involving perfluoro(3,4-dimethylpenta-1,2-diene) and similar compounds, showing unique reactivity patterns with nucleophiles, such as methanol. These reactions often result in spontaneous ring closure at room temperature and form a variety of structurally complex products (Bosbury, Fields, & Haszeldine, 1978).
Molecular Structure and Intramolecular Bonding
The molecular structure and intramolecular hydrogen bonding of similar compounds, like 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, have been extensively studied. These investigations provide insights into the conformation, electronic energies, and the strength of intramolecular hydrogen bonds, contributing to the understanding of the chemical behavior of related trifluoro compounds (Vakili et al., 2012).
Application in Organic Synthesis
This compound and its derivatives are crucial in organic synthesis, particularly in the formation of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones. These syntheses often involve complex cyclocondensation reactions, indicating the compound’s utility in creating functionally diverse organic molecules (Bunescu et al., 2009).
Rearrangement and Transformation
The compound's derivatives are involved in intricate chemical rearrangements. For example, reactions with electron-deficient acetylenes have shown non-stereospecific ene insertions, leading to the formation of various isomers. These reactions highlight the compound's utility in complex organic transformations and the synthesis of new organic materials (Chia, Kirk, & Taylor, 1974).
properties
IUPAC Name |
1,1,1-trifluoro-5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3/c1-9(2,10(11,12)13)8(15)6-7(14)4-5-16-3/h4-6,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJXPAVVRMVLGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=C(C=COC)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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